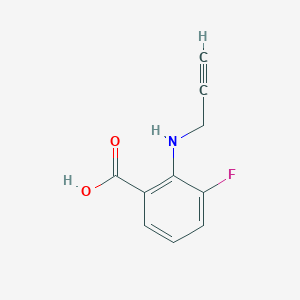

3-Fluoro-2-(prop-2-yn-1-ylamino)benzoic acid

Description

3-Fluoro-2-(prop-2-yn-1-ylamino)benzoic acid (CAS 1249531-02-9) is a fluorinated benzoic acid derivative featuring a propargylamine substituent at the ortho position relative to the carboxylic acid group. Its molecular formula is C₁₀H₈FNO₂, with a molecular weight of 193.17 g/mol . The compound is structurally characterized by a fluorine atom at the 3-position and a prop-2-yn-1-ylamino group at the 2-position of the benzoic acid scaffold.

Properties

Molecular Formula |

C10H8FNO2 |

|---|---|

Molecular Weight |

193.17 g/mol |

IUPAC Name |

3-fluoro-2-(prop-2-ynylamino)benzoic acid |

InChI |

InChI=1S/C10H8FNO2/c1-2-6-12-9-7(10(13)14)4-3-5-8(9)11/h1,3-5,12H,6H2,(H,13,14) |

InChI Key |

ZSVPPBWBMKEOAR-UHFFFAOYSA-N |

Canonical SMILES |

C#CCNC1=C(C=CC=C1F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-(prop-2-yn-1-ylamino)benzoic acid typically involves the reaction of 3-fluorobenzoic acid with prop-2-yn-1-ylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine or pyridine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of 3-Fluoro-2-(prop-2-yn-1-ylamino)benzoic acid follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of starting materials and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-(prop-2-yn-1-ylamino)benzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Oxidation Reactions: The prop-2-yn-1-ylamino group can be oxidized to form different derivatives.

Reduction Reactions: The compound can undergo reduction reactions to modify the benzoic acid moiety.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogens, nucleophiles, and electrophiles. Conditions typically involve the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Scientific Research Applications

3-Fluoro-2-(prop-2-yn-1-ylamino)benzoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(prop-2-yn-1-ylamino)benzoic acid involves its interaction with molecular targets through its functional groups. The fluorine atom and prop-2-yn-1-ylamino group play crucial roles in binding to specific sites on target molecules, leading to various biological and chemical effects. The pathways involved include covalent modification of biological targets and participation in catalytic cycles .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Fluoro-Aminobenzoic Acids

The structural uniqueness of 3-fluoro-2-(prop-2-yn-1-ylamino)benzoic acid lies in its propargylamine group, which distinguishes it from analogs with alternative amino or aryl substituents. Key comparisons include:

Key Observations :

- Propargylamine vs. Aryl Amino Groups: The propargylamine group in the target compound introduces alkyne functionality, which may enhance reactivity in click chemistry or metal-catalyzed reactions compared to aryl-substituted analogs (e.g., 3-fluoro-2-(2-fluorophenylamino)benzoic acid) .

- Halogenation Patterns: The monofluoro substitution in the target compound contrasts with di- or tri-halogenated analogs (e.g., 3,4-difluoro derivatives), which exhibit higher steric and electronic complexity .

Functional Group Comparisons

Critical Analysis of Data Gaps and Limitations

- Synthetic Data: No yield or purification details are available for the target compound, unlike its analogs (e.g., 60% yield for 3-fluoro-2-(2-fluorophenylamino)benzoic acid) .

- Physicochemical Properties : Melting points, solubility, and stability data are absent, limiting comparative analysis.

Biological Activity

3-Fluoro-2-(prop-2-yn-1-ylamino)benzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its antimicrobial and anticancer properties, as well as insights from various studies.

Chemical Structure and Properties

The molecular formula of 3-Fluoro-2-(prop-2-yn-1-ylamino)benzoic acid is C12H10FNO2, with a molecular weight of approximately 223.22 g/mol. The compound features a benzoic acid core substituted with a fluorine atom and a prop-2-yn-1-ylamino group, which enhances its reactivity and biological activity.

Biological Activity Overview

Research has indicated that 3-Fluoro-2-(prop-2-yn-1-ylamino)benzoic acid exhibits several biological activities, notably:

- Antimicrobial Properties : Preliminary studies suggest that this compound has potential antimicrobial activity against various bacterial strains. The presence of the fluorine atom may enhance its interaction with microbial targets, improving efficacy .

- Anticancer Activity : There is emerging evidence that compounds with similar structures exhibit anticancer properties. The unique functional groups in 3-Fluoro-2-(prop-2-yn-1-ylamino)benzoic acid may contribute to its ability to inhibit tumor cell proliferation .

The biological activity of 3-Fluoro-2-(prop-2-yn-1-ylamino)benzoic acid can be attributed to its ability to interact with specific biomolecules within cells. The propynyl group allows for covalent modifications via click chemistry reactions, which can modulate various biochemical pathways, leading to either inhibition or activation depending on the target molecule involved .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

Antimicrobial Activity

A study investigating the antimicrobial properties revealed that derivatives of similar compounds exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. The minimum inhibitory concentrations (MICs) for some related compounds were found to be below 100 µM, indicating strong antimicrobial potential .

Anticancer Activity

Research focusing on the anticancer effects demonstrated that compounds structurally related to 3-Fluoro-2-(prop-2-yn-1-ylamino)benzoic acid showed promising results in inhibiting cancer cell lines in vitro. For instance, certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell types, suggesting their potential as therapeutic agents .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| 3-Fluoroaniline | C7H6F | Lacks alkyne functionality | Limited antimicrobial activity |

| 4-Aminobenzoic Acid | C7H9NO2 | Contains an amino group | Moderate antibacterial properties |

| 5-(Propynyl)salicylic Acid | C10H8O3 | Similar alkyne functionality | Antibacterial effects against E. coli |

The unique combination of functional groups in 3-Fluoro-2-(prop-2-yn-1-yloxy)amino benzoic acid may confer distinct biological activities compared to these structurally similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.